4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Overview
Description
4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a heterocyclic compound with a unique structure that includes a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with sulfur and ammonia, followed by oxidation to form the desired benzothiopyran ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyran derivatives.
Scientific Research Applications
4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are structurally similar but contain an oxygen atom in place of sulfur.
4-Phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have similar biological activities and are used as pancreatic β-cell KATP channel openers.
Uniqueness
4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the presence of both amino and sulfur-containing functional groups, which confer distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
2,2-dimethyl-1,1-dioxo-3,4-dihydrothiochromen-4-amine |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)15(11,13)14/h3-6,9H,7,12H2,1-2H3 |
InChI Key |
OMOMPXHVQLMQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2S1(=O)=O)N)C |
Origin of Product |
United States |
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